molecular formula C9H10Br2O3 B14138562 2,4-Dibromo-1,3,5-trimethoxybenzene CAS No. 5876-90-4

2,4-Dibromo-1,3,5-trimethoxybenzene

Cat. No.: B14138562
CAS No.: 5876-90-4
M. Wt: 325.98 g/mol
InChI Key: YQOQWFZLXJSWSB-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,3,5-trimethoxybenzene (CAS RN: 5876-90-4) is a high-value, brominated aromatic compound characterized by its molecular formula of C 9 H 10 Br 2 O 3 and a molecular weight of 325.98 g/mol . It is supplied as an off-white to white solid . This molecule is a versatile and essential synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring two bromine atoms and three methoxy groups on a benzene ring, makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Researchers utilize this compound primarily as a key building block for the synthesis of more complex organic architectures, including pharmaceuticals, agrochemicals, and functional materials. The bromine atoms act as excellent leaving groups, enabling selective substitution, while the methoxy groups influence the electron density of the ring and can be cleaved or modified for further diversification. Proper handling procedures should be followed, and it is recommended that this material be stored sealed in a dry environment, preferably under refrigeration (2-8°C), to maintain its long-term stability . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5876-90-4

Molecular Formula

C9H10Br2O3

Molecular Weight

325.98 g/mol

IUPAC Name

2,4-dibromo-1,3,5-trimethoxybenzene

InChI

InChI=1S/C9H10Br2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3

InChI Key

YQOQWFZLXJSWSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Br)OC)Br)OC

Origin of Product

United States

Preparation Methods

Direct Bromination Using Elemental Bromine in Dichloromethane

The most widely documented method for synthesizing 2,4-dibromo-1,3,5-trimethoxybenzene involves the electrophilic bromination of 1,3,5-trimethoxybenzene with elemental bromine ($$Br2$$) in dichloromethane ($$CH2Cl_2$$). The reaction proceeds via a two-step electrophilic aromatic substitution mechanism, where the electron-donating methoxy groups activate the benzene ring and direct incoming bromine atoms to the ortho and para positions relative to existing substituents.

Reaction Conditions and Stoichiometry

In a representative procedure, 1,3,5-trimethoxybenzene (2.97 mmol, 1.00 equiv.) is dissolved in anhydrous dichloromethane (10 mL) at room temperature. A solution of bromine (8.92 mmol, 3.00 equiv.) in dichloromethane is added dropwise over one hour. The reaction mixture transitions from an initial orange-red coloration to a persistent dark red as bromination progresses. Thin-layer chromatography (TLC) in a 3:1 hexanes/ethyl acetate system monitors reaction completion, typically requiring 2–4 hours.

Mechanistic Insights

The first bromination occurs rapidly at the 2-position due to the strong activating effect of the methoxy groups. The second substitution proceeds at the 4-position, which remains electronically favorable despite steric hindrance from the adjacent methoxy group. The third position (6-position) remains unsubstituted due to increased steric crowding and reduced electron density after two brominations.

Workup and Purification

Post-reaction, the mixture is quenched with 3% aqueous sodium hydroxide ($$NaOH$$) to neutralize excess bromine. The organic layer is separated, dried over anhydrous sodium sulfate ($$Na2SO4$$), and concentrated under reduced pressure. Crude product is recrystallized from absolute ethanol, yielding 2,4-dibromo-1,3,5-trimethoxybenzene as white crystals (70% yield, >98% purity by GC-MS).

Table 1: Optimization of Direct Bromination Parameters
Parameter Optimal Value Effect on Yield/Purity
Bromine Equivalents 3.00 equiv. Maximizes di-substitution
Solvent Dichloromethane Enhances electrophile solubility
Temperature Room temperature Balances reaction rate/selectivity
Purification Method Ethanol recrystallization Achieves >98% purity

Controlled Bromination via Sequential Addition

Alternative protocols emphasize controlled bromine addition to minimize over-substitution. In one approach, 1,3,5-trimethoxybenzene is treated with 2.20 equiv. of bromine in a mixed acetone/water solvent system at 0°C. This method reduces the formation of tribrominated byproducts (<5%) by leveraging low-temperature kinetics to favor mono- and di-substitution.

Role of Solvent Polarity

The acetone/water mixture (3:1 v/v) moderates bromine reactivity, slowing the electrophilic attack and improving regioselectivity. Polar protic solvents stabilize intermediate arenium ions, directing subsequent substitutions to the 4-position.

Comparative Analysis

While this method achieves comparable yields (65–68%), it requires extended reaction times (6–8 hours) and specialized equipment for temperature control. The dichloromethane-based protocol remains industrially preferred due to scalability and shorter cycle times.

Regioselectivity and Byproduct Formation

The symmetry of 1,3,5-trimethoxybenzene permits bromination at any of the three equivalent positions (2, 4, or 6). However, steric and electronic factors heavily favor the 2,4-dibromo product:

  • Electronic Effects : Methoxy groups donate electron density via resonance, activating all ortho/para positions.
  • Steric Hindrance : After two brominations, the 6-position becomes sterically inaccessible due to adjacent methoxy and bromine substituents.

Tribrominated byproducts (e.g., 2,4,6-tribromo-1,3,5-trimethoxybenzene) form in <5% yields under standard conditions but can be minimized by limiting bromine to 3.00 equiv. and using aprotic solvents.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Key adaptations include:

  • Continuous-Flow Reactors : Mitigate exothermic risks associated with bromine addition.
  • Solvent Recovery Systems : Reclaim dichloromethane via fractional distillation.
  • Automated Quenching : In-line neutralization with $$NaOH$$ reduces hazardous waste.

Analytical Characterization

Successful synthesis is confirmed via:

  • $$^1H$$ NMR : Singlets at δ 3.87 (3H, OCH3), 3.91 (6H, OCH3), and 6.35 (1H, aromatic).
  • GC-MS : Molecular ion peak at m/z 336 (M$$^+$$).
  • Melting Point : 128–129°C (recrystallized from ethanol).

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,4-Dibromo-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1,3,5-trimethoxybenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments .

Comparison with Similar Compounds

2,4-Difluoro-1,3,5-trimethoxybenzene

  • Synthesis: Fluorination of 1,3,5-trimethoxybenzene using F-TEDA-BF₄ in ionic liquids (ILs) yields 2-fluoro (major, >50%) and 2,4-difluoro (minor, ~5%) products at 70°C .
  • Reactivity : Fluorine's strong electron-withdrawing nature reduces aromatic ring reactivity compared to bromine derivatives, limiting further electrophilic substitution.
  • Applications: Limited in catalysis but studied for radical generation in photochemical processes .

2-Bromo-1,3,5-trimethoxybenzene

  • Synthesis: Monobromination of 1,3,5-trimethoxybenzene under controlled conditions.
  • Physical Properties : Lower molecular weight (C₉H₁₁BrO₃, ~261.09 g/mol) compared to the dibromo derivative (C₉H₁₀Br₂O₃, ~341.99 g/mol) .
  • Applications : Intermediate in synthesizing complex organic molecules, such as natural product analogs .

2,4-Dibromo-1,3,5-trimethoxybenzene

  • Reactivity : Bromine's moderate electron-withdrawing effect allows for further functionalization (e.g., Suzuki coupling).
  • Stability : Higher thermal stability than fluoro derivatives, making it suitable for GC calibration .

Nitro- and Amino-Substituted Derivatives

2,4-Dinitro-1,3,5-trimethoxybenzene

  • Synthesis : Nitration of 1,3,5-trimethoxybenzene introduces nitro groups at the 2 and 4 positions.
  • Properties : High density (1.394 g/cm³) and boiling point (443.3°C predicted) due to nitro groups .
  • Applications: Precursor for dyes; reduction yields 2,4-diamino-1,3,5-trimethoxybenzene, a coupling agent in oxidation hair dyes .

2,4-Diamino-1,3,5-trimethoxybenzene

  • Synthesis : Catalytic hydrogenation of 2,4-dinitro-1,3,5-trimethoxybenzene .
  • Reactivity: Amino groups enhance nucleophilicity, enabling participation in diazonium salt reactions.

Non-Halogenated Derivatives

1,3,5-Trimethoxybenzene

  • Synthesis: Methylation of phloroglucinol via O-methyltransferases (OMTs) in plants like Rosa chinensis .
  • Applications : Internal standard in NMR and GC analyses due to symmetry and stability .

4-Nitrophthalonitrile/1,3,5-Trimethoxybenzene Cocrystal

  • Properties : Exhibits light-induced electron transfer, generating carbon radicals (g = 2.003) for photocatalysis .
  • Contrast : Unlike brominated derivatives, this cocrystal leverages π-π interactions for charge separation.

Research Findings and Trends

  • Reactivity Trends : Bromination and fluorination of 1,3,5-trimethoxybenzene follow EAS mechanisms, but fluorine's stronger electronegativity results in lower yields of di-substituted products compared to bromine .
  • Catalytic Applications: Brominated derivatives are underutilized in catalysis compared to nitro- or amino-substituted analogs, which participate in redox and coupling reactions .
  • Analytical Utility : 1,3,5-Trimethoxybenzene and its dibromo derivative remain benchmarks in chromatography due to predictable retention times and stability .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1,3,5-trimethoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 1,3,5-trimethoxybenzene. Key steps include:

  • Bromination Control : Use N-bromosuccinimide (NBS) in solvents like acetonitrile or THF under inert atmospheres (e.g., argon). Reaction monitoring via TLC or 1^1H NMR ensures completion .
  • Catalyst Optimization : Metal oxide catalysts (e.g., Na2_2O/BaO mixtures) at 135°C under 7 atm pressure can enhance regioselectivity and yield, as demonstrated in analogous trimethoxybenzene syntheses .
  • Workup : Post-reaction solvent evaporation and filtration yield crude product. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. What spectroscopic techniques are most reliable for characterizing 2,4-Dibromo-1,3,5-trimethoxybenzene?

Methodological Answer:

  • 1^1H NMR : Identify methoxy groups (δ ~3.8 ppm) and aromatic protons (split into distinct patterns due to bromine's deshielding effect). Use 1,3,5-trimethoxybenzene as an internal standard for quantitative analysis .
  • GC-FID : Determine purity with non-polar columns (e.g., DB-5) and flame ionization detection, calibrated against known standards .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 333.88 for C9_9H10_{10}Br2_2O3_3).

Advanced Research Questions

Q. How can competing regioselectivity during bromination be mitigated to favor 2,4-dibromo substitution?

Methodological Answer:

  • Electronic Effects : Bromine's electron-withdrawing nature directs subsequent substitutions. Use meta-directing groups (e.g., methoxy) to stabilize the 2,4-positions.
  • Solvent/Catalyst Tuning : Polar aprotic solvents (e.g., DMF) paired with Lewis acids like FeBr3_3 enhance selectivity. Evidence from analogous brominations shows >90% regioselectivity under optimized conditions .
  • Kinetic Control : Lower temperatures (0–25°C) slow reaction rates, favoring thermodynamic control over the 2,4-product .

Q. What are the stability challenges of 2,4-Dibromo-1,3,5-trimethoxybenzene under varying storage and reaction conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Decomposition pathways (e.g., debromination) are accelerated by UV exposure .
  • Moisture Avoidance : Use desiccants (silica gel) in storage containers. Hydrolysis of methoxy groups is minimized under anhydrous conditions .
  • Thermal Stability : Decomposition above 150°C generates brominated byproducts (e.g., HBr gas), necessitating inert atmospheres during high-temperature reactions .

Q. How does 2,4-Dibromo-1,3,5-trimethoxybenzene serve as a precursor in complex organic syntheses?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in THF yields polysubstituted biaryls .
  • Cycloadditions : As a dienophile in Diels-Alder reactions, it forms fused aromatic systems. Ti-catalyzed [2+2+2] cycloadditions with alkynes produce hexasubstituted benzene derivatives .
  • Functional Group Interconversion : Methoxy groups can be demethylated (e.g., BBr3_3/CH2_2Cl2_2) to phenolic intermediates for further derivatization .

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